![molecular formula C13H16N2O2 B607240 E1R CAS No. 1301211-78-8](/img/structure/B607240.png)
E1R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E1R is a novel positive allosteric modulator of sigma-1 receptors . It is a 4,5-disubstituted derivative of piracetam . It’s used for research purposes and not intended for human or veterinary use .
Synthesis Analysis
The synthesis of E1R involves several steps. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .
Molecular Structure Analysis
The molecular structure of E1R is C13H16N2O2 with an exact mass of 232.12 and a molecular weight of 232.280 .
Chemical Reactions Analysis
E1R is involved in various chemical reactions. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one leads to its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .
Scientific Research Applications
Atmospheric Effects on Sensor Performance : A study by Dentamaro and Doherty (2008) explores new technologies to predict atmospheric effects on sensor performance, particularly for electro-optical systems (Dentamaro & Doherty, 2008).
Electron Spin Resonance in Diamond : Hall et al. (2016) present a method for measuring electron spin resonance spectra of nanoscale electronic environments, using nitrogen-vacancy centres in diamond (Hall et al., 2016).
Hydrogenated Defects in Fused Silica : Levy et al. (1992) used nuclear magnetic resonance to study hydrogen in fused silica, revealing insights into hydrogenated defects and their responses to thermal treatment and ultraviolet irradiation (Levy et al., 1992).
Engineering Education Research : Singer and Smith (2013) discuss the fast-growing field of engineering education research, highlighting its impact on understanding and improving undergraduate science and engineering education (Singer & Smith, 2013).
Cyberinfrastructure for e-Science : Hey and Trefethen (2005) describe the requirements of e-Infrastructure to enable improved scientific research capabilities, focusing on service-oriented infrastructure and the role of semantics (Hey & Trefethen, 2005).
Evolution and Resequence Experiments : Long et al. (2015) review evolve and resequence experiments across various systems, from RNA to complex multicellular organisms, to understand molecular evolution in real-time (Long et al., 2015).
Parametric Study of Enhanced Geothermal System : Zhang et al. (2019) conducted a parametric study on the production performance of an enhanced geothermal system, focusing on the Qiabuqia geothermal area in the Tibetan Plateau (Zhang et al., 2019).
Selective Sigma-1 Receptor Ligands in Seizure Models : Vavers et al. (2017) evaluated the anti-seizure activities of selective Sigma-1 receptor ligands, including E1R, in models of experimentally induced seizures (Vavers et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-ONGXEEELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031901 |
Source
|
Record name | Methylphenylpiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.